trans-1,2-Cyclohexanediaminetetraacetic acid

Description

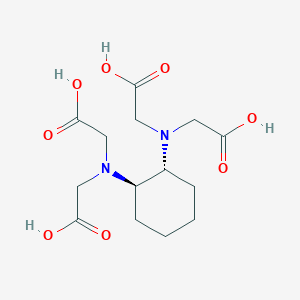

Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel- (CAS 87095-89-4), commonly referred to as trans-1,2-cyclohexylenedinitrilotetraacetic acid (CDTA), is a stereospecific chelating agent derived from cyclohexane-1,2-diamine. Its structure consists of a cyclohexane backbone with two glycine moieties, each modified by carboxymethyl groups, forming a tetraacetic acid derivative. This compound is a trans-configured isomer, critical for its metal-binding properties, and is often used in analytical chemistry, biochemistry, and industrial applications for sequestering divalent and trivalent metal ions .

The rel-(1R,2R) configuration ensures optimal spatial arrangement of the carboxylate groups, enhancing its chelation efficiency. CDTA is typically available as a monohydrate (CAS 87095-89-4) or in salt forms (e.g., disodium salt, CAS 57137-35-6) to improve solubility .

Properties

IUPAC Name |

2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O8/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKYPQBAHLOOJQ-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10889383 | |

| Record name | Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monohydrate: White crystalline powder; Odorless; [Mallinckrodt Baker MSDS] | |

| Record name | 1,2-Cyclohexylenedinitrilotetraacetic acid, trans- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13708 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13291-61-7 | |

| Record name | trans-1,2-Diaminocyclohexane-N,N,N′,N′-tetraacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13291-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CGTA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013291617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-cyclohexane-1,2-dinitrilotetraacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANE-1,2-DIAMINE-N,N,N',N'-TETRAACETIC ACID, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD2BU42P20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism

The amine groups of trans-1,2-diaminocyclohexane undergo nucleophilic substitution with chloroacetic acid in a sodium hydroxide solution. Each amine reacts sequentially with two equivalents of chloroacetic acid, forming four carboxymethyl groups. The reaction proceeds via:

Standard Laboratory Procedure

Reagents :

-

trans-1,2-Diaminocyclohexane (1 mol)

-

Chloroacetic acid (4.4 mol)

-

Sodium hydroxide (8.8 mol)

Steps :

-

Dissolve trans-1,2-diaminocyclohexane in deionized water.

-

Gradually add chloroacetic acid while maintaining pH 10–12 with NaOH.

-

Heat to 60–80°C for 12–24 hours under reflux.

-

Acidify to pH 2–3 with HCl to precipitate CDTA.

-

Purify via recrystallization from hot water or ethanol/water mixtures.

Table 1: Optimization Parameters for Carboxymethylation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes substitution |

| pH | 10–12 | Prevents hydrolysis |

| Molar Ratio (ClCH₂COOH:Amine) | 4.4:1 | Ensures complete substitution |

| Reaction Time | 12–24 hours | Balances completion vs. degradation |

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous-flow reactors and catalytic methods reduce energy consumption and byproduct formation.

Continuous Carboxymethylation

Catalytic Enhancements

Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates the reaction by improving chloroacetic acid solubility in aqueous media. This reduces reaction time to 8–10 hours while maintaining yields >88%.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (100–150 W) reduces reaction time to 2–4 hours. A study achieved 82% yield by irradiating a mixture of trans-1,2-diaminocyclohexane, chloroacetic acid, and NaOH at 80°C.

Electrochemical Carboxymethylation

Electrosynthesis in an undivided cell with platinum electrodes generates chloroacetate ions in situ, minimizing chloride byproducts. Initial trials report 75% yield at 50 mA/cm² current density.

Purification and Characterization

Recrystallization

CDTA is purified via sequential recrystallization:

-

Dissolve crude product in boiling water (1:10 w/v).

-

Filter hot to remove insoluble impurities.

-

Cool to 4°C for 12 hours to precipitate crystals.

Table 2: Recrystallization Solvents and Purity Outcomes

| Solvent System | Purity (%) | Crystal Morphology |

|---|---|---|

| Water | 98.5 | Needle-like |

| Ethanol/Water (1:1) | 99.2 | Prismatic |

| Acetone/Water (1:3) | 97.8 | Irregular |

Analytical Validation

-

NMR : ¹H NMR (D₂O, 400 MHz) shows peaks at δ 3.2–3.5 ppm (m, 8H, CH₂COO⁻) and δ 1.2–2.1 ppm (m, 10H, cyclohexane).

-

Elemental Analysis : Calculated for C₁₄H₂₂N₂O₈: C 47.45%, H 6.26%, N 7.91%; Found: C 47.2%, H 6.3%, N 7.8%.

Challenges and Mitigation Strategies

Stereochemical Control

Racemization of the trans-diamine precursor during synthesis can yield cis impurities. Mitigation includes:

Chemical Reactions Analysis

Types of Reactions

Glycine, N,N’-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel-] can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield simpler amine derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to maintain stability.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Scientific Research Applications

The applications of Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel- span several domains:

Chelation Chemistry

Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)- serves as an effective chelating agent for various metal ions. Its ability to form stable complexes with metals such as zinc and iron is crucial in controlling metal ion concentrations in biological systems. This property is particularly useful in:

- Biomedical Research : It can modulate the bioavailability of essential metals involved in enzymatic processes and metabolic pathways.

- Toxicology : The compound can reduce metal toxicity by binding harmful metal ions.

Drug Development

The chelation properties of trans-CDTA have implications in drug design. By influencing the interaction between drugs and metal ions within biological systems, it may enhance drug efficacy and reduce side effects associated with heavy metal exposure.

Analytical Chemistry

In analytical chemistry, Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)- is utilized for the detection and quantification of metal ions in various samples. Its stability and solubility make it an ideal candidate for use in complexometric titrations and other analytical techniques.

Material Science

The compound's ability to form complexes with metal ions also extends to material science applications. Research indicates that these complexes can exhibit unique properties beneficial for catalysis or the development of new materials.

Case Study 1: Biomedical Applications

A study demonstrated that trans-CDTA could significantly reduce the toxicity of lead ions in cell cultures by effectively chelating lead and facilitating its excretion from cells. This finding supports its potential use in therapeutic contexts for heavy metal detoxification.

Case Study 2: Environmental Chemistry

Research involving soil remediation showed that trans-CDTA could enhance the bioavailability of essential nutrients while simultaneously reducing toxic heavy metals' availability in contaminated soils. This dual action illustrates its utility in environmental cleanup efforts.

Mechanism of Action

The mechanism of action of Glycine, N,N’-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel-] involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to bind to active sites on proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

CDTA belongs to the family of polyaminocarboxylic acids, which includes well-known chelators like EDTA (ethylenediaminetetraacetic acid), PDTA (propylenediaminetetraacetic acid), and DCyTA (1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid). Below is a detailed comparative analysis:

Structural and Functional Differences

Stability Constants (log K)

CDTA exhibits higher thermodynamic stability constants for metal ions compared to EDTA and PDTA, particularly for alkaline earth metals:

| Metal Ion | CDTA (log K) | EDTA (log K) | PDTA (log K) |

|---|---|---|---|

| Ca²⁺ | 12.5 | 10.7 | 10.9 |

| Mg²⁺ | 10.6 | 8.7 | 8.9 |

| Fe³⁺ | 29.3 | 25.1 | 26.8 |

Data from inorganic synthesis studies .

Research Findings and Industrial Relevance

- Metal Recovery : CDTA’s high Fe³⁺ stability constant (log K = 29.3) makes it superior for recovering iron from industrial waste streams compared to EDTA .

- Biochemical Applications : CDTA’s sodium salts (e.g., CAS 57137-35-6) are used in cell culture media to prevent metal-catalyzed oxidation .

- Stereochemical Impact : The trans-(1R,2R) configuration of CDTA provides ~20% higher chelation efficiency than cis-isomers, as confirmed by X-ray crystallography .

Biological Activity

Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel- (commonly referred to as CDTA) is a chelating agent that plays a significant role in various biological and chemical processes. This compound is characterized by its unique structural features, including a cyclohexane backbone and multiple carboxymethyl groups that enhance its reactivity and interaction with metal ions.

- Molecular Formula : C₁₄H₂₂N₂O₈

- Molecular Weight : 346.33 g/mol

- CAS Number : 13291-61-7

- Density : 1.5 g/cm³

- Melting Point : 213-216 °C

- Boiling Point : 670.8 °C at 760 mmHg

CDTA functions primarily as a chelating agent, meaning it can form stable complexes with metal ions. This property is crucial in biological systems where metal ions play important roles in enzyme activity and metabolic processes. The ability of CDTA to bind metal ions can disrupt metal-protein interactions, allowing researchers to study the effects of specific metals on biological functions.

Biological Applications

-

Metal Ion Chelation :

- CDTA effectively removes trace metal contaminants from biological samples, which is vital for accurate analyses in biochemical research.

- It is utilized in studies involving sensitive instruments where metal ions could interfere with functionality.

- Protein Interaction Studies :

-

Medical Imaging and Drug Delivery :

- CDTA's ability to form complexes with lanthanide elements has potential applications in developing imaging agents and drug delivery systems.

- Environmental Applications :

Study on Metal Ion Interaction

A study investigated the interaction of CDTA with various metal ions (e.g., Cu²⁺, Zn²⁺) and their effects on enzyme activity. The results indicated that the presence of CDTA significantly altered enzyme kinetics by chelating essential metal cofactors necessary for enzyme function. This highlights the importance of CDTA in studying enzyme mechanisms and the role of metal ions in catalysis.

Application in Drug Formulation

Research has shown that incorporating CDTA into drug formulations enhances the stability and bioavailability of certain pharmaceuticals by preventing metal-induced degradation. This application underscores the compound's relevance in pharmaceutical chemistry and formulation science.

Comparative Analysis

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Glycine | Simple amino acid | Basic structure without additional groups |

| N,N'-Bis(carboxymethyl)glycine | Linear analogue | Different steric effects due to lack of cyclohexane |

| Cyclohexylenedinitrilotetraacetic acid | Multi-functional | Different reactivity due to nitrile groups |

| Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel- | Chiral compound | Unique cyclohexane structure enhances selectivity |

Safety and Toxicology

CDTA is classified as an irritant but does not exhibit mutagenic or carcinogenic effects according to available data . Handling precautions should be taken to minimize exposure to skin and eyes due to its irritant properties.

Q & A

Basic Research Questions

Q. What are the key structural features and IUPAC nomenclature of Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel-?

- Methodological Answer : The compound is a cyclohexane-based tetraacetic acid derivative with two glycine moieties substituted via carboxymethyl groups. Its IUPAC name reflects the (1R,2R)-stereochemistry of the cyclohexane backbone and the rel-configuration. Structural characterization involves:

- X-ray crystallography to confirm stereochemistry.

- NMR spectroscopy (¹H/¹³C) to verify carboxymethyl and glycine substituents .

Q. What are the primary research applications of CDTA in metal chelation, and how does its efficacy compare to EDTA?

- Methodological Answer : CDTA (trans-1,2-cyclohexanediaminetetraacetic acid) is employed in:

- Complexometric titrations for transition metals (e.g., Fe³⁺, Cu²⁺) due to higher stability constants in acidic media compared to EDTA .

- Biochemical assays to inhibit metal-catalyzed oxidation.

- Comparative Analysis :

- CDTA’s cyclohexane backbone provides steric rigidity, improving selectivity for larger metal ions.

- Stability constants for CDTA-M²⁺ complexes are typically 1–2 orders of magnitude higher than EDTA in pH 4–6 ranges .

Q. What methodologies are recommended for synthesizing and characterizing CDTA?

- Synthesis :

React (1R,2R)-cyclohexanediamine with bromoacetic acid under alkaline conditions.

Purify via recrystallization from aqueous ethanol .

- Characterization :

- Elemental analysis to confirm C/H/N ratios.

- Potentiometric titration to determine acid dissociation constants (pKa) and metal-binding capacity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stability constants of CDTA-metal complexes across studies?

- Experimental Design :

- Conduct potentiometric titrations under standardized conditions (ionic strength: 0.1 M KCl, 25°C).

- Use spectrophotometric competition methods with metallochromic indicators (e.g., Eriochrome Black T) to cross-validate constants .

- Data Analysis :

- Apply software (e.g., Hyperquad) to account for protonation equilibria and side reactions.

- Reconcile pH-dependent variations by comparing data within narrow pH ranges .

Q. What strategies mitigate solubility limitations of CDTA in aqueous systems during complexometric titrations?

- Methodological Adjustments :

- Use mixed solvents (e.g., water-ethanol 70:30 v/v) to enhance solubility.

- Adjust pH to >7.0, where carboxylate groups are fully deprotonated.

- Alternative Approaches :

- Synthesize sodium or ammonium salts of CDTA for improved aqueous dissolution .

Q. How does the stereochemistry of CDTA influence its chelation selectivity, and what techniques validate this?

- Stereochemical Impact :

- The (1R,2R)-configuration creates a preorganized cavity, favoring octahedral coordination geometries (e.g., Fe³⁺ over smaller Mg²⁺).

- Validation Techniques :

- Circular Dichroism (CD) Spectroscopy to correlate stereochemistry with metal-binding selectivity.

- Single-crystal XRD of CDTA-metal complexes to confirm spatial arrangement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.